molecular formula C28H29N3O5 B11175086 N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175086
M. Wt: 487.5 g/mol
InChI Key: SPRHHLZWKHNSEP-UHFFFAOYSA-N
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Description

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl(methyl)carbamoyl Intermediate: This step involves the reaction of benzylamine with methyl isocyanate under controlled conditions to form the benzyl(methyl)carbamoyl intermediate.

    Coupling with 2,4-Dimethoxyphenyl Group: The intermediate is then reacted with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product.

    Cyclization to Form Pyrrolidine Ring: The final step involves the cyclization of the product to form the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethoxyphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C28H29N3O5/c1-30(17-19-9-5-4-6-10-19)28(34)22-11-7-8-12-23(22)29-27(33)20-15-26(32)31(18-20)24-14-13-21(35-2)16-25(24)36-3/h4-14,16,20H,15,17-18H2,1-3H3,(H,29,33)

InChI Key

SPRHHLZWKHNSEP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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